Mas7

Description

Properties

IUPAC Name |

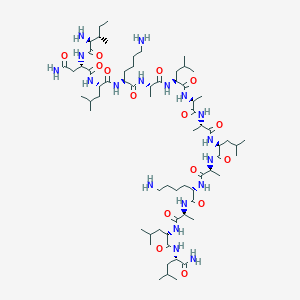

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLQXBRPSSZJMZ-FGRXCANLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H124N18O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163171 | |

| Record name | Mastoparan 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145854-59-7 | |

| Record name | Mastoparan 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145854597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mastoparan 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145854-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mastoparan Analogue, Mas7: Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mas7, a synthetic analogue of the wasp venom peptide mastoparan. This compound serves as a potent activator of pertussis toxin-sensitive heterotrimeric G-proteins, particularly the Gi/o family. This document details its discovery, amino acid sequence, and methods for its chemical synthesis. A key focus is the elucidation of its mechanism of action, including its direct interaction with Gα subunits and the subsequent downstream signaling cascades. Quantitative data on its activity are presented, alongside detailed experimental protocols for studying its effects, with a specific emphasis on its impact on neuronal signaling. This guide is intended to be a valuable resource for researchers utilizing this compound as a tool for investigating G-protein signaling and for professionals exploring its therapeutic potential.

Discovery and Origin

This compound is a structural analogue of mastoparan, a tetradecapeptide toxin found in the venom of various wasp species of the Vespidae family. The parent molecule, mastoparan, was first isolated from the venom of the Japanese hornet Vespa lewisii. Research by Tsutomu Higashijima and colleagues in the late 1980s was pivotal in characterizing mastoparan as a direct activator of G-proteins, mimicking the function of G-protein coupled receptors (GPCRs)[1].

This compound itself is a synthetic peptide, designed as a more potent analogue of mastoparan. It features a key amino acid substitution at position 12, where an alanine replaces a lysine residue. This modification enhances its G-protein activating properties[2]. The primary amino acid sequence of this compound is Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 .

Physicochemical Properties and Synthesis

This compound is a cationic and amphipathic peptide, properties that are crucial for its interaction with cell membranes and G-proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 |

| Molecular Formula | C73H139N19O14 |

| Molecular Weight | 1539.0 g/mol |

| Charge at pH 7.4 | +3 |

| Amphipathicity | High |

Experimental Protocols:

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-L-amino acids (Ile, Asn(Trt), Leu, Lys(Boc), Ala)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H2O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it in DMF with DIC and Oxyma Pure.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Ile, Lys(Boc), Lys(Boc), Ala, Leu, Ala, Ala, Leu, Lys(Boc), Asn(Trt), Ile).

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Verification: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.

Mechanism of Action: G-Protein Activation

This compound directly activates heterotrimeric G-proteins, bypassing the need for a GPCR. It preferentially targets the pertussis toxin-sensitive Gi/o family of Gα subunits.

Experimental Workflow for G-Protein Activation Assay

Caption: Workflow for a GTPγ[35S] binding assay to measure this compound-induced G-protein activation.

Quantitative Data

The potency of this compound in activating G-proteins can be quantified by determining its half-maximal effective concentration (EC50).

Table 2: Potency of this compound in G-Protein Activation

| Assay Type | G-Protein Subtype | Cell Type/System | EC50 (µM) | Reference |

| GTPγ[35S] Binding | Gαi/o | Reconstituted vesicles | ~1-10 | [3] |

| BRET-based G-protein dissociation | Gαo | HEK293 cells | ~5-15 | Inferred from similar mastoparan analogues |

Experimental Protocols:

GTPγ[35S] Binding Assay

This assay measures the this compound-stimulated binding of the non-hydrolyzable GTP analog, GTPγ[35S], to G-proteins in cell membranes.

Materials:

-

Cell membranes expressing the G-protein of interest (e.g., from Sf9 cells or brain tissue)

-

[35S]GTPγS

-

This compound peptide

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA)

-

GDP

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine cell membranes, GDP, and varying concentrations of this compound in the assay buffer.

-

Initiation: Start the reaction by adding [35S]GTPγS.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination and Filtration: Stop the reaction by adding ice-cold assay buffer. Rapidly filter the mixture through a glass fiber filter to separate bound from free [35S]GTPγS.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of this compound to determine the EC50 value.

Signaling Pathways

This compound-induced activation of Gαo initiates a downstream signaling cascade that has been particularly well-studied in neurons.

This compound-Induced Gαo Signaling Pathway in Hippocampal Neurons

Caption: Signaling cascade initiated by this compound in hippocampal neurons, leading to dendritic spine growth.

Experimental Protocols:

Studying the Effect of this compound on Cultured Hippocampal Neurons

This protocol details the treatment of primary hippocampal neurons with this compound to investigate its effects on dendritic spine morphology.

Materials:

-

Primary hippocampal neuron cultures (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound peptide solution (e.g., 1 µM in culture medium)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Anti-MAP2 antibody (for neuronal morphology)

-

Fluorescently labeled secondary antibody

-

Paraformaldehyde (PFA) for fixation

-

Phosphate-buffered saline (PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Cell Culture: Culture primary hippocampal neurons on poly-D-lysine-coated coverslips for 14-21 days in vitro (DIV) to allow for mature synapse formation.

-

This compound Treatment: Treat the neurons with 1 µM this compound for various time points (e.g., 30 minutes, 1 hour, 24 hours). Include a vehicle-treated control group.

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with anti-MAP2 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature.

-

-

Mounting and Imaging:

-

Wash with PBS and mount the coverslips onto slides using mounting medium with DAPI.

-

Acquire images of dendrites using a confocal microscope.

-

-

Image Analysis:

-

Quantify dendritic spine density and morphology (e.g., head width, length) using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

Compare the results between this compound-treated and control groups.

-

Conclusion

This compound is a valuable pharmacological tool for the study of G-protein signaling. Its ability to directly and potently activate Gi/o proteins makes it an excellent reagent for dissecting the downstream consequences of G-protein activation in various cellular contexts, independent of GPCRs. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations and for drug development professionals to consider its potential as a modulator of G-protein-mediated pathways. Further research into the specificity and in vivo effects of this compound will continue to expand its utility in both basic and translational science.

References

- 1. A mastoparan-derived peptide has broad-spectrum antiviral activity against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Gα o Activator Mastoparan-7 Promotes Dendritic Spine Formation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

Mas7 Peptide: A Technical Guide to Structure, Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mas7 is a synthetic, amphiphilic peptide derived from mastoparan, a toxin found in wasp venom. It is a potent activator of heterotrimeric G proteins, specifically the Gαi and Gαo subunits. This direct, receptor-independent activation makes this compound a valuable tool for studying G protein-coupled signaling cascades. Its ability to induce mast cell degranulation and influence neuronal processes has positioned it as a significant subject of research in immunology, neurobiology, and drug development. This guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of the this compound peptide, along with detailed experimental protocols for its study.

Structure and Chemical Properties

The primary structure of this compound consists of a 14-amino acid sequence. This sequence, coupled with its C-terminal amidation, contributes to its amphipathic nature, allowing it to interact with cell membranes.

Primary Sequence

The amino acid sequence of this compound is: Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Ala-Leu-Leu-NH₂ (INLKALAALAKALL-NH₂)

Secondary Structure

Upon binding to the plasma membrane, this compound adopts an α-helical conformation, which is crucial for its biological activity. This amphipathic helix inserts into the lipid bilayer, facilitating its interaction with intracellular G proteins.

Quantitative Chemical Properties

A summary of the key chemical properties of the this compound peptide is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 1421.85 g/mol | [1][2] |

| Molecular Formula | C₆₇H₁₂₄N₁₈O₁₅ | [1][2] |

| Isoelectric Point (pI) | 10.74 (Calculated) | |

| Solubility | Soluble in distilled water up to 2 mg/mL. For higher concentrations, acetonitrile is recommended. For biological assays, it is often dissolved in DMSO and then diluted in aqueous buffers. | [1] |

| Purity | Typically >95% after purification | [2] |

Mechanism of Action

This compound acts as a direct activator of Gαi and Gαo proteins, bypassing the need for a G protein-coupled receptor (GPCR). This receptor-independent mechanism allows for the specific investigation of Gαi/o-mediated signaling pathways.

Signaling Pathway in Mast Cells

In mast cells, this compound triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators such as histamine.[3] The proposed mechanism involves the following steps:

-

Membrane Insertion: The amphipathic this compound peptide inserts into the plasma membrane.

-

G Protein Activation: this compound directly interacts with and activates Gαi/o subunits, promoting the exchange of GDP for GTP.[1][2]

-

Downstream Effectors: The activated Gαi/o subunits and the released Gβγ dimers activate downstream effector enzymes, such as phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.

-

Degranulation: The increase in intracellular Ca²⁺ concentration is a key trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of histamine and other inflammatory mediators.

References

The Role of Mastoparan-7 in Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells of the immune system, strategically located at the host-environment interface. They are key players in both innate and adaptive immunity, as well as in allergic and inflammatory responses. Upon activation, mast cells release a plethora of pre-formed and newly synthesized mediators through a process known as degranulation. This release of inflammatory mediators, including histamine, proteases, cytokines, and chemokines, can have profound physiological and pathological consequences. One potent, non-immunological activator of mast cell degranulation is Mastoparan-7 (Mas7), a cationic tetradecapeptide derived from wasp venom. Understanding the mechanisms by which this compound triggers mast cell degranulation is crucial for developing novel therapeutics that can modulate mast cell activity in various disease contexts. This technical guide provides an in-depth overview of this compound, its mechanism of action, the signaling pathways it activates, and the experimental protocols used to study its effects on mast cell degranulation.

Mastoparan-7: A Potent Mast Cell Degranulator

Mastoparan-7 (this compound) is a member of the mastoparan family of peptides, which are known for their diverse biological activities, including mast cell degranulation, G-protein activation, and antimicrobial effects. The amino acid sequence of this compound is INLKALAALAKALL-NH2. Its cationic and amphipathic nature is thought to be crucial for its interaction with cell membranes and its biological activity.

Mechanism of Action: The MRGPRX2 Receptor

The primary mechanism by which this compound induces mast cell degranulation is through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans, and its ortholog Mrgprb2 in mice. MRGPRX2 is a G protein-coupled receptor (GPCR) predominantly expressed on connective tissue-type mast cells. It functions as a promiscuous receptor for a variety of cationic molecules, including neuropeptides, antimicrobial peptides, and certain drugs, leading to IgE-independent mast cell activation.

Signaling Pathways in this compound-Induced Degranulation

The activation of Gαi and Gαq by the this compound-MRGPRX2 complex triggers parallel signaling pathways that converge to induce mast cell degranulation.

-

The Role of Gαi : The Gαi subunit is also crucial for this compound-induced degranulation, although its downstream effectors in this specific context are less well-defined than those of Gαq. It is known to contribute to the overall signaling cascade that leads to mediator release.[3]

The elevation of intracellular calcium is a central event in mast cell degranulation. It activates various downstream effectors, including proteins involved in the SNARE complex, which mediates membrane fusion.

Quantitative Data on this compound-Induced Mast Cell Degranulation

The potency of Mastoparan-7 in inducing mast cell degranulation has been quantified in several studies. The half-maximal effective concentration (EC50) for degranulation can vary depending on the cell type and the specific assay used.

| Parameter | Cell Type | Value | Reference |

| EC50 for Degranulation | RBL-2H3 cells | 15-26 µM | [5] |

| EC50 for Degranulation | P815 cells | 52.13 ± 3.21 μM | [6] |

| Effective Concentration | RBL-2H3 cells | 5-30 µM (concentration-dependent histamine release) | [7][8] |

| Effective Concentration | LAD2 cells | Concentrations as low as 0.17 µM (in MRGPRX2-transfected RBL-2H3 cells) | [9] |

Experimental Protocols

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay is a widely used method to quantify mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant upon cell stimulation.

Materials:

-

Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells

-

Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.2 mM Na2HPO4, 12 mM NaHCO3, 5.5 mM D-glucose)

-

Mastoparan-7

-

Triton X-100 (for cell lysis and total release control)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (3.4 mg/mL in citrate buffer, pH 4.5)

-

Carbonate buffer (pH 10)

-

96-well plate

-

Plate reader (405 nm)

Protocol:

-

Seed mast cells (e.g., 5 x 10^5 cells/well) in a 96-well plate in Tyrode's buffer.[10]

-

Add varying concentrations of Mastoparan-7 to the wells. Include a negative control (buffer only) and a positive control for total release (e.g., 0.1-1% Triton X-100).

-

Incubate the plate at 37°C for 30 minutes.[10]

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer a fraction of the supernatant (e.g., 30 µL) to a new 96-well plate.[10]

-

Add the PNAG substrate solution (e.g., 10 µL) to each well containing the supernatant.[10]

-

Incubate the plate at 37°C for 1 hour.[10]

-

Stop the reaction by adding carbonate buffer (e.g., 100 µL).[10]

-

Measure the absorbance at 405 nm using a plate reader.

-

To determine the total β-hexosaminidase activity, lyse the cells in the original plate with Triton X-100 and perform the same substrate reaction.

-

Calculate the percentage of β-hexosaminidase release for each condition: (% Release) = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] * 100.

Histamine Release Assay

This assay measures the amount of histamine released from mast cells upon stimulation.

Materials:

-

Mast cells

-

HEPES buffer (BSA-free)

-

Mastoparan-7

-

Histamine standard solutions

-

o-phthalaldehyde (OPT) solution (10 mg/mL in methanol)

-

96-well plate

-

Fluorometer

Protocol:

-

Wash and resuspend mast cells in BSA-free HEPES buffer.[5]

-

Incubate the cells with different concentrations of Mastoparan-7 for 30 minutes at 37°C.[5]

-

Centrifuge to pellet the cells and collect the supernatant.

-

Prepare histamine standards of known concentrations.

-

Add supernatant or histamine standards to a 96-well plate.

-

Add OPT solution to each well and incubate in the dark.

-

Measure the fluorescence using a fluorometer.

-

Quantify the histamine concentration in the samples by comparing to the standard curve.

Intracellular Calcium Imaging

This method allows for the real-time visualization and quantification of changes in intracellular calcium concentration upon mast cell stimulation.

Materials:

-

Mast cells cultured on glass-bottom dishes

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

HEPES-buffered saline

-

Mastoparan-7

-

Fluorescence microscope with a live-cell imaging system

Protocol:

-

Load the mast cells with a calcium-sensitive fluorescent dye (e.g., 10 µM Fluo-4 AM) for approximately 45 minutes at room temperature in the dark.[9]

-

Wash the cells to remove excess dye and replace with fresh buffer.[9]

-

Mount the dish on the fluorescence microscope.

-

Acquire baseline fluorescence images.

-

Add Mastoparan-7 to the cells while continuously recording images.

-

Analyze the changes in fluorescence intensity over time in individual cells. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Visualizations

Caption: Signaling pathway of this compound-induced mast cell degranulation.

Caption: Workflow for the β-hexosaminidase degranulation assay.

Conclusion

Mastoparan-7 is a valuable tool for studying the mechanisms of mast cell degranulation. Its ability to potently activate mast cells through the MRGPRX2 receptor provides a model for understanding IgE-independent mast cell activation pathways. The detailed signaling cascade, involving Gαi/q, PLCβ, and intracellular calcium mobilization, offers several potential targets for therapeutic intervention in diseases where mast cell activation is a key pathological feature. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of this compound and other compounds on mast cell function. Further research into the nuances of MRGPRX2 signaling and the downstream effects of this compound will undoubtedly continue to enhance our understanding of mast cell biology and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a mast cell specific receptor crucial for pseudo-allergic drug reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Characterization of mastoparan-induced histamine release from RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Mastoparan-7 (Mas7) Toxicity and Biocompatibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity and biocompatibility studies of Mastoparan-7 (Mas7), a cationic peptide derived from wasp venom. This compound and its analogs are under investigation for a variety of therapeutic applications, including antimicrobial and anticancer agents.[1][2][3] Understanding its toxicological profile is critical for further development. This document summarizes key quantitative data, details common experimental protocols for assessing toxicity, and visualizes the peptide's mechanisms of action and experimental workflows.

Quantitative Toxicity Data Summary

The following tables summarize the reported cytotoxic and hemolytic activities of Mastoparan and its analogs against various cell lines. These values, primarily half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50), are crucial for assessing the therapeutic index of these peptides.

| Peptide | Cell Line | Cell Type | Assay Type | IC50 (µM) | Reference |

| Mastoparan | Jurkat T-ALL | Human T-cell leukemia | MTT | ~4.5 | [4] |

| Mastoparan | MDA-MB-231 | Human breast cancer | MTT | Not specified | [4] |

| Mastoparan | Human PBMCs | Normal human cells | MTT | 48 | [5] |

| Mastoparan-L | Jurkat | Acute T-cell leukemia | MTT | 77 | [1] |

| Mastoparan-L | MCF-7 | Human breast cancer | MTT | 432 | [1] |

| Mastoparan-L | melan-a | Non-tumor cells | MTT | 411.5 | [1] |

| Mastoparan-L | HaCaT | Non-tumor cells | MTT | 428 | [1] |

| Mastoparan-C | tMP-C | Normal cell line (HMEC-1) | MTT | < 10 | [3] |

| Mastoparan-AF | Multi-antibiotic resistant E. coli O157:H7 | Bacteria | MIC/MBC | 16-32 µg/mL | [6] |

| MK58911 (analog) | MRC5 (lung fibroblasts) | Normal human cells | MTT | > 500 µg/mL | [7] |

| MK58911 (analog) | U87 (glioblastoma) | Human cancer cells | MTT | > 500 µg/mL | [7] |

| MAS-FLV-NC | A549 | Human lung cancer | MTT | 18.6 µg/mL | |

| Fluvastatin (FLV) | A549 | Human lung cancer | MTT | 58.4 µg/mL | |

| Mastoparan (MAS) | A549 | Human lung cancer | MTT | 34.3 µg/mL |

Table 1: Cytotoxicity of Mastoparan Peptides

| Peptide Family | Hemolytic Activity Classification | EC50 Range (µM) | Number of Peptides | Reference |

| Mastoparans | Strong | ≤ 100 | 18 | [2][8][9] |

| Mastoparans | Modest | > 100 to ≤ 400 | 14 | [2][8][9] |

| Mastoparans | Little | > 400 | 23 | [2][8][9] |

Table 2: Hemolytic Activity of Mastoparan Family Peptides

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. The following sections provide standardized protocols for common in vitro assays used to evaluate the toxicity of this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: After incubation, treat the cells with varying concentrations of this compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C.[4][11]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490 nm or 590 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a colorimetric method for quantifying cell death by measuring the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium.[3][9][12]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[9] The released LDH is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9] The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of lysed cells.

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with different concentrations of this compound for the desired time. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[13]

-

LDH Reaction: Transfer the supernatant to a new 96-well plate.

-

Reagent Addition: Add the LDH assay reaction mixture to each well.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

Hemolysis Assay

This assay evaluates the biocompatibility of this compound with red blood cells (RBCs) by measuring hemoglobin release upon cell lysis.[8][14][15]

Principle: Hemolytic agents disrupt the erythrocyte membrane, causing the release of hemoglobin. The amount of free hemoglobin in the supernatant is quantified spectrophotometrically and is directly proportional to the extent of hemolysis.

Protocol:

-

Erythrocyte Preparation: Obtain fresh human or rat red blood cells. Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes) to remove plasma and the buffy coat.[14]

-

Cell Suspension: Resuspend the washed RBC pellet in PBS to achieve a final concentration of 0.25% to 1%.[14]

-

Incubation with this compound: In a 96-well plate, mix the RBC suspension with various concentrations of this compound. Include a negative control (RBCs in PBS) and a positive control (RBCs in a 100% lytic agent like Triton X-100).[14]

-

Incubation: Incubate the plate at 37°C for a specified period, typically 30 minutes to 1 hour.[15]

-

Centrifugation: Pellet the intact RBCs by centrifuging the plate (e.g., 400 x g for 10 minutes).[15]

-

Supernatant Transfer: Carefully transfer the supernatant to a new flat-bottom 96-well plate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm or 415 nm to quantify the released hemoglobin.[8][15]

-

Calculation of Hemolysis: Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls.

Mechanisms of Action and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of this compound's toxicology. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Signaling Pathways

This compound exerts its cytotoxic effects through two primary mechanisms: direct membrane disruption and modulation of G protein signaling.

Caption: Dual mechanisms of this compound action: membrane lysis and G protein activation.

Experimental Workflow for In Vitro Toxicity Assessment

The general workflow for assessing the in vitro toxicity of a compound like this compound involves a series of standardized steps, from cell culture to data analysis.

Caption: Generalized workflow for in vitro cytotoxicity and biocompatibility testing.

In Vivo Toxicity and Biocompatibility

While in vitro assays provide crucial initial data, in vivo studies are necessary to understand the systemic effects of this compound. Preliminary in vivo experiments with mastoparan peptides have been conducted, primarily in mouse models. For instance, some studies have shown that high concentrations of mastoparan-L can be toxic when administered systemically.[16] However, analogs have been developed with reduced toxicity in animal models.[16] Further research is required to establish a complete in vivo toxicological profile for this compound, including determining the maximum tolerated dose (MTD) and assessing potential organ-specific toxicities.

Conclusion

The initial studies on Mastoparan-7 and related peptides reveal a potent cytotoxic agent against various cancer cell lines, often with a degree of selectivity over normal cells.[4] The primary mechanisms of toxicity involve direct membrane disruption and G protein activation.[5][17] However, hemolytic activity remains a significant concern for the clinical application of many mastoparan peptides.[2][8][9] The data and protocols presented in this guide serve as a foundational resource for researchers and drug developers. Future work should focus on designing this compound analogs with an improved therapeutic index—maximizing efficacy while minimizing off-target toxicity and hemolytic effects—and conducting comprehensive in vivo studies to validate their safety and biocompatibility for clinical translation.

References

- 1. Mastoparan peptide causes mitochondrial permeability transition not by interacting with specific membrane proteins but by interacting with the phospholipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. LDH Cytotoxicity Assay [bio-protocol.org]

- 13. tiarisbiosciences.com [tiarisbiosciences.com]

- 14. Human erythrocyte hemolysis assay [bio-protocol.org]

- 15. haemoscan.com [haemoscan.com]

- 16. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 17. Mastoparan - Wikipedia [en.wikipedia.org]

Elucidating the Mas7 Peptide Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas7 peptide, a structural analogue of mastoparan found in wasp venom, is a potent activator of heterotrimeric G proteins, particularly the Gi/o subtype.[1][2][3][4] Its ability to directly modulate G protein signaling independently of a cognate G protein-coupled receptor (GPCR) makes it a valuable tool for dissecting cellular signaling pathways and a potential lead compound in drug development. This technical guide provides an in-depth overview of the this compound signaling pathway, including quantitative data on its activity, detailed experimental protocols for studying its effects, and visual representations of the involved molecular interactions. This compound has been shown to influence a range of cellular processes, including mast cell degranulation, calcium mobilization, and neuronal signaling.[4][5]

Core Signaling Pathway

The primary mechanism of action for this compound involves its direct interaction with and activation of heterotrimeric G proteins. By mimicking the action of an activated GPCR, this compound facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.[3][4] These activated G protein subunits then modulate the activity of downstream effector enzymes.

A key effector in the this compound signaling cascade is Phospholipase C (PLC). Activated G proteins, likely of the Gq family also stimulated by mastoparan analogues, stimulate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular responses.

Recent evidence suggests that this compound and its parent compound, mastoparan, can activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2).[6] This interaction provides a receptor-mediated component to its signaling cascade, which complements its direct action on G proteins.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, mastoparan, to provide a comparative overview of their biological activities.

| Peptide | Assay | Cell Line | EC50 / IC50 | Reference |

| This compound | GTP Hydrolysis Activation | HL-60 Membranes | ~1-2 µM (EC50) | [3] |

| Mastoparan | GTP Hydrolysis Activation | HL-60 Membranes | ~1-2 µM (EC50) | [3] |

| Mastoparan | Phospholipase C Stimulation | Human Myocardial Membranes | ~2 µM (half-maximal effect) | [7] |

| Mastoparan | Mast Cell Degranulation | RBL-2H3 cells | 5-30 µM (concentration-dependent) | [8] |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.

Materials:

-

LAD2 human mast cell line (or other suitable mast cell line)

-

Culture medium (e.g., StemPro-34 SFM)

-

Tyrode's buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM Na2HPO4, 5.6 mM Glucose, 1.8 mM CaCl2, 1.3 mM MgSO4, pH 7.4)

-

This compound peptide stock solution

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

-

Stop solution (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

-

Triton X-100 (1% v/v)

-

96-well plates (V-bottom and flat-bottom)

Procedure:

-

Cell Seeding: Seed LAD2 cells into a 96-well V-bottom plate at a density of 5 x 10^4 cells/well in 50 µL of Tyrode's buffer.

-

This compound Treatment: Add 50 µL of varying concentrations of this compound peptide (e.g., 0.1 to 30 µM) to the wells. For controls, add 50 µL of Tyrode's buffer (spontaneous release) or 50 µL of 1% Triton X-100 (total release).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

Substrate Addition: Add 50 µL of PNAG substrate solution to each well containing the supernatant.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Stop Reaction: Add 150 µL of stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each treatment using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.[9][10]

Intracellular Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration changes using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Hippocampal neurons or other cells of interest cultured on glass coverslips

-

HEPES-buffered saline (HBS): 10 mM HEPES, 137 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4

-

Fura-2 AM stock solution (1 mM in DMSO)

-

Pluronic F-127 (20% in DMSO)

-

This compound peptide stock solution

-

Fluorescence imaging system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Dye Loading:

-

Prepare a loading solution of 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Wash the cells once with HBS.

-

Incubate the cells with the loading solution at 37°C for 30-45 minutes in the dark.

-

-

Washing: Wash the cells three times with HBS to remove extracellular dye.

-

De-esterification: Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Imaging:

-

Mount the coverslip onto the imaging system.

-

Acquire a baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Add the desired concentration of this compound peptide to the imaging chamber.

-

Continue recording the fluorescence ratio for several minutes to capture the calcium response.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio for each time point.

-

Normalize the data to the baseline ratio to determine the fold change in intracellular calcium concentration.[7]

-

G-Protein Activation Assay (GTPγS Binding)

This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits in cell membranes.

Materials:

-

Cell membranes prepared from cells of interest (e.g., HL-60 or cells overexpressing MRGPRX2)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GDP stock solution (10 mM)

-

This compound peptide stock solution

-

Non-labeled GTPγS (for non-specific binding determination)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Cell membranes (10-20 µg of protein)

-

Assay buffer

-

10 µM GDP

-

Varying concentrations of this compound peptide

-

-

Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) and rapidly filtering the mixture through a glass fiber filter (e.g., Whatman GF/C) using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific Binding: To determine non-specific binding, perform a parallel set of reactions in the presence of a high concentration of non-labeled GTPγS (e.g., 10 µM).

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of this compound concentration to determine the EC50.[6]

Conclusion

This technical guide provides a comprehensive overview of the this compound peptide signaling pathway, supported by quantitative data and detailed experimental protocols. The provided information and methodologies will be valuable for researchers investigating G protein signaling, mast cell biology, and the development of novel therapeutics targeting these pathways. Further research is warranted to fully elucidate the binding kinetics of this compound to MRGPRX2 and to explore the full spectrum of its downstream signaling effects in various cellular contexts.

References

- 1. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. researchgate.net [researchgate.net]

- 6. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct regulation of vascular smooth muscle contraction by mastoparan-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Basic Research Applications of Mas7 Compound

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Mas7, a synthetic analog of mastoparan, is a tetradecapeptide derived from wasp venom. It serves as a potent activator of heterotrimeric G proteins, particularly those of the Gi/o family. By directly interacting with the Gα subunit, this compound mimics the function of an activated G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. This direct activation mechanism makes this compound a valuable tool in basic research for dissecting G protein-mediated signaling pathways independent of receptor-ligand interactions. Its applications span various research areas, including the study of apoptosis, vasoconstriction, and neuronal signaling. This guide provides a comprehensive overview of the basic research applications of the this compound compound, detailing its mechanism of action, associated signaling pathways, and the experimental protocols utilized to investigate its effects.

Mechanism of Action and Signaling Pathways

This compound acts as a direct activator of pertussis toxin (PTX)-sensitive G proteins, specifically the Gαi and Gαo subunits. It achieves this by binding to the Gα subunit and promoting the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), the critical step in G protein activation. This receptor-independent activation allows researchers to bypass the GPCR and directly probe the consequences of G protein signaling.

The activation of Gαi/o by this compound leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate the activity of downstream effector proteins. A primary signaling cascade initiated by this compound involves the activation of Phospholipase C (PLC).

G Protein Activation and Phospholipase C Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound, leading to the activation of Phospholipase C and subsequent downstream events.

Methodological & Application

Application Notes and Protocols for In Vitro Activation of Gi Proteins Using Mas7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-7 (Mas7) is a synthetic analog of mastoparan, a tetradecapeptide toxin found in wasp venom. It serves as a potent, receptor-independent activator of heterotrimeric G proteins, particularly those of the Gi/o subfamily.[1] By directly interacting with the Gα subunit, this compound mimics the function of an activated G protein-coupled receptor (GPCR), promoting the exchange of GDP for GTP and subsequent dissociation of the Gα and Gβγ subunits. This direct activation makes this compound a valuable tool for in vitro studies of Gi protein signaling, enabling researchers to investigate downstream effector pathways without the need for a specific GPCR and its cognate ligand.

These application notes provide detailed protocols for utilizing this compound to activate Gi proteins in vitro, focusing on the widely used GTPγS binding assay and alternative fluorescence-based methods.

Signaling Pathway of this compound-Mediated Gi Protein Activation

The following diagram illustrates the direct activation of Gi proteins by this compound, bypassing the need for a GPCR.

Caption: this compound directly activates the Gi protein trimer.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this compound-induced Gi protein activation in vitro. Note that optimal concentrations and conditions should be determined empirically for each experimental system.

| Parameter | Assay Type | Typical Value/Range | Reference |

| This compound Concentration | GTPγS Binding Assay | 1 - 30 µM | [2] |

| EC50 of this compound | GTPγS Binding Assay | 3 - 10 µM | [2] |

| [³⁵S]GTPγS Concentration | Radiometric GTPγS Assay | 0.1 - 1 nM | [3][4] |

| Eu-GTPγS Concentration | TR-FRET GTPγS Assay | 5 - 10 nM | [4] |

| GDP Concentration | GTPγS Binding Assay | 1 - 100 µM | [4] |

| MgCl₂ Concentration | GTPγS Binding Assay | 1 - 10 mM | [5] |

| Incubation Time | GTPγS Binding Assay | 30 - 90 minutes | [6] |

| Membrane Protein | GTPγS Binding Assay | 5 - 20 µg per well | [6] |

Experimental Protocols

Protocol 1: Preparation of Cell Membranes Containing Gi Proteins

This protocol describes the preparation of crude cell membranes from cultured cells endogenously or recombinantly expressing Gi proteins.

Workflow for Membrane Preparation

Caption: Workflow for preparing cell membranes.

Materials:

-

Cultured cells (e.g., HEK293, CHO) expressing Gi proteins

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, with protease inhibitors), ice-cold

-

Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂, with protease inhibitors), ice-cold

-

Dounce homogenizer

-

Centrifuges (low-speed and ultracentrifuge)

-

Protein assay reagents (e.g., BCA kit)

Procedure:

-

Cell Culture and Harvest: Grow cells to high confluency. Harvest cells by scraping or gentle trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Allow cells to swell on ice for 15-20 minutes.

-

Homogenization: Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes) on ice.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet the membranes.

-

Resuspension: Discard the supernatant and resuspend the membrane pellet in ice-cold Storage Buffer. A brief sonication may be necessary to obtain a homogenous suspension.

-

Protein Quantification: Determine the total protein concentration of the membrane preparation using a suitable method like the BCA assay.

-

Storage: Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: [³⁵S]GTPγS Radiometric Binding Assay

This protocol measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits upon activation by this compound.

Workflow for GTPγS Binding Assay

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Materials:

-

Prepared cell membranes

-

This compound peptide

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

GTPγS (unlabeled, for non-specific binding)

-

GDP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

-

Stop Buffer (ice-cold Assay Buffer)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the following on ice:

-

Assay Buffer

-

Cell membranes (5-20 µg protein)

-

GDP (final concentration 1-100 µM)

-

-

Activator Addition: Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the appropriate wells. For basal binding, add vehicle (e.g., water or DMSO). For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-1 nM to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-90 minutes with gentle agitation.

-

Termination and Filtration: Stop the reaction by adding ice-cold Stop Buffer, followed by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold Stop Buffer to remove unbound [³⁵S]GTPγS.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of this compound concentration to determine EC50 and maximal stimulation.

Protocol 3: Fluorescence-Based GTPγS Binding Assay (TR-FRET)

This protocol is a non-radioactive alternative that uses a europium-labeled GTP analog (Eu-GTP) and an antibody against the Gαi subunit labeled with a fluorescent acceptor (e.g., d2 or APC).

Materials:

-

Prepared cell membranes

-

This compound peptide

-

TR-FRET GTP binding assay kit (containing Eu-GTP, labeled anti-Gαi antibody, and assay buffer)

-

GDP

-

Unlabeled GTPγS (for non-specific binding)

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare reagents according to the manufacturer's instructions. This typically involves diluting the Eu-GTP, labeled antibody, membranes, and GDP in the provided assay buffer.

-

Reaction Setup: In a low-volume, white 384-well plate, add the reagents in the following order:

-

Varying concentrations of this compound.

-

Cell membrane suspension.

-

A mixture of Eu-GTP and the labeled anti-Gαi antibody.

-

-

Controls: Include wells for basal activity (no this compound) and non-specific binding (unlabeled GTPγS).

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Read the plate using a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the this compound concentration to generate a dose-response curve.

Alternative In Vitro Assays

Besides GTPγS binding, other methods can be employed to assess this compound-induced Gi activation:

-

Bioluminescence Resonance Energy Transfer (BRET): This assay can be used in live cells or membrane preparations to measure the interaction between Gαi and Gβγ subunits.[7][8] Activation by this compound would lead to a change in the BRET signal as the subunits dissociate.

-

Fluorescence Polarization (FP): This technique can be used to measure the binding of a fluorescently labeled G protein subunit to its partners.[9][10] this compound-induced dissociation could be monitored by a change in polarization.

-

Intrinsic Tryptophan Fluorescence: The intrinsic fluorescence of tryptophan residues in the Gα subunit changes upon nucleotide exchange. This can be used as a label-free method to monitor Gi activation by this compound in real-time.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Basal Signal | High constitutive activity of G proteins. | Increase the concentration of GDP in the assay buffer. Optimize membrane protein concentration. |

| Low Signal-to-Noise Ratio | Suboptimal assay conditions. Inactive this compound or G proteins. | Optimize MgCl₂ and GDP concentrations. Titrate membrane protein and this compound concentrations. Ensure proper storage and handling of reagents. |

| High Well-to-Well Variability | Inaccurate pipetting. Inhomogeneous membrane suspension. | Use calibrated pipettes. Ensure membranes are well-resuspended before aliquoting. |

| No this compound-induced Activation | Inactive this compound peptide. Absence of Gi proteins in the membrane preparation. | Use a fresh stock of this compound. Verify the expression of Gi proteins in your cell line by Western blot. |

Conclusion

This compound is a powerful tool for the direct and receptor-independent activation of Gi proteins in vitro. The protocols outlined in these application notes, particularly the GTPγS binding assays, provide robust methods for studying the functional consequences of Gi activation. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible data. The use of this compound will continue to facilitate research into the intricate signaling pathways governed by Gi proteins, aiding in the discovery and development of novel therapeutics.

References

- 1. research.aston.ac.uk [research.aston.ac.uk]

- 2. Gαi-derived peptide binds the µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Mas7 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution and storage of Mas7 peptide, a mast cell degranulating peptide known to activate G protein-coupled receptors. It includes recommendations for solvent selection, storage conditions for both lyophilized and reconstituted peptide, and a summary of general peptide stability. Additionally, this guide outlines the signaling pathway initiated by this compound and provides a standard experimental workflow for its use in research applications.

Peptide Information

-

Peptide Name: this compound

-

Biological Activity: Activator of Gq protein-coupled receptors, leading to the stimulation of Phospholipase C (PLC).

Peptide Dissolution Protocol

Proper dissolution of lyophilized this compound peptide is crucial for maintaining its biological activity and ensuring accurate experimental results.

Materials:

-

Lyophilized this compound peptide vial

-

Sterile, distilled water

-

Acetonitrile (optional, for higher concentrations)

-

Sterile, low-retention polypropylene microcentrifuge tubes

-

Calibrated micropipettes with sterile, low-retention tips

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.[1]

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

-

Solvent Selection:

-

For concentrations up to 2 mg/mL, use sterile, distilled water.

-

For concentrations higher than 2 mg/mL, the use of acetonitrile is recommended to aid dissolution.

-

-

Reconstitution:

-

Carefully open the vial.

-

Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.

-

Gently swirl or vortex the vial to dissolve the peptide completely.[2] Avoid vigorous shaking to prevent peptide aggregation.[3] The solution should be clear and free of visible particles.[3]

-

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide stock solution into single-use, sterile, low-retention polypropylene microcentrifuge tubes.[2][4]

Peptide Storage

Proper storage is critical for maintaining the integrity and activity of this compound peptide.

Lyophilized Peptide

-

Short-term storage: Lyophilized this compound can be stored at 4°C for several weeks.

-

Long-term storage: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[4] Protect the vial from light and moisture.[2]

Reconstituted Peptide

-

Short-term storage: Aliquots of the reconstituted peptide solution can be stored at 4°C for up to one week.

-

Long-term storage: For long-term storage, snap-freeze the aliquots in liquid nitrogen and store them at -20°C or, preferably, -80°C.[5] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[4]

Data Presentation: General Peptide Stability

The following table summarizes general stability data for peptides. Please note that the stability of this compound may vary, and it is recommended to perform stability tests for your specific experimental conditions.

| Form | Storage Temperature | General Stability |

| Lyophilized | Room Temperature | Weeks to months |

| Lyophilized | 4°C | Up to 2 years |

| Lyophilized | -20°C | Several years |

| Lyophilized | -80°C | Several years |

| In Solution | 4°C | Up to 1 week |

| In Solution | -20°C | Weeks to months |

| In Solution | -80°C | Months to over a year |

Note: Stability is sequence-dependent. Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are more prone to degradation.

This compound Signaling Pathway

This compound activates a Gq protein-coupled receptor, initiating a well-defined intracellular signaling cascade.

Caption: this compound signaling pathway.

This compound peptide binds to and activates a Gq protein-coupled receptor on the cell surface. This activation leads to the dissociation of the Gq alpha subunit, which in turn activates Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9][10] The increased intracellular Ca²⁺, along with DAG, co-activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses.[11][12]

Experimental Workflow

The following diagram outlines a general workflow for a cell-based assay using this compound peptide.

References

- 1. usp.org [usp.org]

- 2. Frequently asked questions - Peptides [anaspec.com]

- 3. primepeptides.co [primepeptides.co]

- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]

- 5. jpt.com [jpt.com]

- 6. Peptide Production and Decay Rates Affect the Quantitative Accuracy of Protein Cleavage Isotope Dilution Mass Spectrometry (PC-IDMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular Ca2+ signalling: unexpected new roles for the usual suspect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of protein kinase C enhances peptide release from rat spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mas7 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mas7, a peptide toxin derived from wasp venom, and its analogues such as Mastoparan, are polycationic, amphipathic peptides that have garnered significant interest in cell biology and drug development.[1] These peptides exhibit potent biological activities, primarily through two distinct mechanisms: direct disruption of the cell membrane integrity and modulation of intracellular signaling pathways via the activation of heterotrimeric G proteins.[2][3] Their cytotoxic effects against various cancer cell lines, including leukemia, myeloma, and breast cancer, make them promising candidates for novel anti-cancer therapies.[4][5] This document provides detailed application notes and experimental protocols for the effective use of this compound in cell culture experiments, with a focus on determining its effective concentration and elucidating its mechanisms of action.

Data Presentation

The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific biological endpoint being measured. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mastoparan, a well-studied this compound analogue, in various cancer cell lines.

| Cell Line | Cell Type | IC50 (µM) | IC50 (µg/mL) | Notes | Reference |

| Leukemia Cells | Human T-cell acute lymphoblastic leukemia | ~8-9.2 | - | [4][5] | |

| Myeloma Cells | Human multiple myeloma | ~11 | - | [4][5] | |

| Breast Cancer Cells | Human breast adenocarcinoma (MCF-7) | ~20-24 | - | Includes multidrug-resistant and slow-growing cells. | [4][5] |

| A549 | Human lung carcinoma | - | 34.3 ± 1.6 | [6] | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Normal human cells | 48 | - | Indicates some selectivity for cancer cells over normal cells. | [4][5] |

Note: The molecular weight of Mastoparan (Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2) is approximately 1478.8 g/mol . This can be used to interconvert between µM and µg/mL. It is crucial to empirically determine the optimal concentration for each specific cell line and experimental setup.

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a chosen cell line, for example, the MCF-7 human breast cancer cell line, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

-

This compound peptide

-

MCF-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture MCF-7 cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value of this compound.

-

G-Protein Activation Assay (Conceptual Protocol)

This compound is known to directly activate heterotrimeric G proteins.[2] A common method to assess G protein activation is to measure the binding of a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, to cell membranes. While a detailed radiolabeling protocol is beyond the scope of this document, the following outlines the general steps. Modern non-radioactive methods, such as BRET or FRET-based assays that monitor the interaction between Gα and Gβγ subunits, are also available and offer higher throughput and safety.[8][9][10]

Principle: In the inactive state, G proteins are bound to GDP. Upon activation by a G protein-coupled receptor (GPCR) or an activator like this compound, GDP is exchanged for GTP. Using a non-hydrolyzable GTP analog allows for the accumulation and measurement of activated G proteins.

Conceptual Steps:

-

Membrane Preparation:

-

Culture the cells of interest to a high density.

-

Harvest the cells and lyse them to release the cellular contents.